4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile
Description
4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile (CAS: 944648-35-5) is a fluorinated aromatic compound featuring a benzonitrile core substituted with a hydroxymethyl group and a 3-fluorophenyl moiety. This structure combines lipophilic (fluorophenyl, benzonitrile) and hydrophilic (hydroxyl) groups, making it a versatile scaffold in medicinal chemistry. It has been investigated in the context of menin-Mixed Lineage Leukemia (MLL) inhibitors and other therapeutic targets .
Properties
IUPAC Name |
4-[(3-fluorophenyl)-hydroxymethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZFKUCGZVOHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678850 | |
| Record name | 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944648-35-5 | |
| Record name | 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile typically involves the following steps:
Benzonitrile Derivatization: : The starting material, benzonitrile, undergoes a derivatization reaction to introduce the hydroxymethyl group.
Coupling Reaction: : The final step involves a coupling reaction to combine the fluorophenyl and hydroxymethyl groups with the benzonitrile core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: : Reduction of the nitrile group to an amine.
Substitution: : Replacement of the fluorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., Pd/C) are employed.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : 4-[(3-Fluorophenyl)(carboxy)methyl]benzonitrile
Reduction: : 4-[(3-Fluorophenyl)(hydroxymethyl)]benzylamine
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : The fluorophenyl group can interact with various biological targets, such as enzymes or receptors.
Pathways: : The hydroxymethyl and nitrile groups can participate in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Fluorophenyl Positional Isomers
- 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile (CAS: 220583-40-4) Structural Difference: Fluorine at the para position of the phenyl ring instead of meta. No direct activity data is available, but positional isomerism often influences pharmacokinetics and metabolic stability .
Halogen-Substituted Analogs
- 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile (CAS: 186000-52-2)
- Structural Difference : Chlorine replaces fluorine at the meta position.
- Impact : Chlorine’s larger atomic radius and higher lipophilicity (Cl logP ~0.71 vs. F logP ~0.14) may enhance membrane permeability but reduce solubility. Molecular weight increases from 243.69 (F) to 243.69 (Cl), but chlorine’s electron-withdrawing effect could modulate reactivity .
Complex Derivatives with Heterocycles
- 4-(3-(4-((3-Fluorophenyl)(hydroxy)(pyridin-2-yl)methyl)piperidin-1-yl)propoxy)benzonitrile (Compound 18) Structural Difference: Incorporates a piperidine ring and pyridinyl group. The pyridinyl group may engage in hydrogen bonding or π-π stacking, enhancing target affinity. This compound was synthesized via Grignard reactions (3-Fluorophenylmagnesium bromide) and purified using chiral SFC, highlighting the importance of stereochemistry in activity .
4-[(6-Fluoro-2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzonitrile (CAS: MFCD12196343)
Cycloalkyl-Substituted Derivatives
- 4-(3-(4-(Cyclopentyl(hydroxy)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile (MIV-4, Compound 13) Structural Difference: Cyclopentyl and phenyl groups replace the fluorophenyl moiety. This compound showed high affinity in menin-MLL inhibition studies, suggesting cyclopentyl’s role in optimizing binding .
4-(3-(4-(Cyclobutyl(hydroxy)(phenyl)methyl)piperidin-1-yl)propoxy)benzonitrile (Compound 10)
Pharmacologically Active Derivatives
- (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile oxalate (CAS: 717133-32-9) Structural Difference: Dimethylamino and hydroxymethyl substituents, formulated as an oxalate salt. Impact: The dimethylamino group introduces basicity, enhancing water solubility as a salt. This compound is marketed as an active pharmaceutical ingredient (API), indicating optimized bioavailability and stability .
Data Table: Key Properties of Selected Compounds
Research Findings and Trends
- Synthetic Strategies : Grignard reactions (e.g., 3-Fluorophenylmagnesium bromide) are common for introducing fluorophenyl groups. Chiral SFC purification ensures enantiomeric purity in compounds like MIV-4 .
- Biological Activity : Fluorine’s electronegativity enhances binding to hydrophobic pockets in proteins (e.g., menin), while hydroxyl groups mediate hydrogen bonding. Cycloalkyl substituents (cyclopentyl, cyclobutyl) optimize steric fit .
- Physicochemical Properties : Chlorine increases lipophilicity but may reduce solubility. Piperidine and pyridinyl groups improve solubility and target engagement via basic nitrogen atoms .
Biological Activity
4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile, a compound with the chemical formula CHFNO, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).
The compound features a fluorophenyl group and a hydroxymethyl group attached to a benzonitrile core, which contributes to its unique biological properties. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and modulating receptor interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 mg/mL |
| Escherichia coli | 32 mg/mL |
| Bacillus subtilis | 8 mg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The following table summarizes its cytotoxic effects:
| Cell Line | IC (μM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| U87 | 45.2 ± 13.0 |
The compound's mechanism of action appears to involve the inhibition of specific enzymes linked to cancer cell proliferation, leading to increased apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those regulating apoptosis or cell cycle progression.
- Receptor Modulation : Its structure allows interaction with various receptors, potentially altering signaling pathways associated with cancer growth and microbial resistance.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can trigger cellular stress responses that lead to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the chemical structure significantly influence biological activity. For instance:
- The presence of the fluorine atom enhances lipophilicity, improving membrane permeability.
- Hydroxymethyl groups are associated with increased interaction with biological targets, enhancing efficacy against cancer cells.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various animal models:
- In Vivo Studies : Administration of this compound in tumor-bearing mice resulted in significant tumor suppression compared to control groups.
- Combination Therapies : When used in conjunction with established chemotherapeutics, the compound demonstrated synergistic effects, leading to improved outcomes in tumor reduction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
